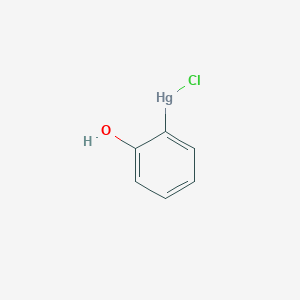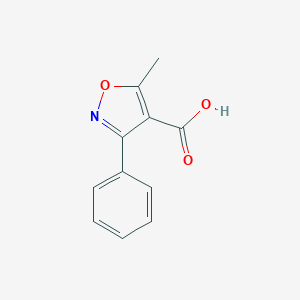
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is a derivative of benzenesulfonic acid. This compound is known for its applications in various biochemical processes and industrial uses. It is often used in the form of its potassium salt, which enhances its solubility and reactivity in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt typically involves the sulfonation of benzene followed by the introduction of hydroxymethoxy groups. The reaction conditions often require concentrated sulfuric acid for the sulfonation step. The hydroxymethoxy group is introduced through a subsequent reaction with methoxy compounds under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where benzene is treated with sulfuric acid. The resulting benzenesulfonic acid is then reacted with potassium hydroxide to form the monopotassium salt. This method ensures high yield and purity, making it suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic group to a sulfonamide.
Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds. These products have significant applications in pharmaceuticals and industrial chemistry .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential to inhibit enzymes such as human carbonic anhydrases, which play a role in various physiological processes.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of respiratory conditions due to its expectorant properties.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, hydroxymethoxy-, monopotassium salt involves its interaction with specific molecular targets. For instance, its inhibitory effect on human carbonic anhydrases is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function. This interaction disrupts the enzyme’s activity, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium benzenesulfonate
- Potassium guaiacolsulfonate
- Sulfogaiacol
Comparison
Compared to similar compounds, benzenesulfonic acid, hydroxymethoxy-, monopotassium salt is unique due to its specific hydroxymethoxy functional group. This group enhances its solubility and reactivity, making it more effective in certain biochemical and industrial applications. Additionally, its ability to inhibit human carbonic anhydrases sets it apart from other sulfonic acid derivatives .
Eigenschaften
CAS-Nummer |
1321-14-8 |
|---|---|
Molekularformel |
C14H16K2O11S2 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
dipotassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |
InChI |
InChI=1S/2C7H8O5S.2K.H2O/c2*1-12-7-4-5(13(9,10)11)2-3-6(7)8;;;/h2*2-4,8H,1H3,(H,9,10,11);;;1H2/q;;2*+1;/p-2 |
InChI-Schlüssel |
AHTXUEDLGSAAMV-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)OCO)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)




![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)



